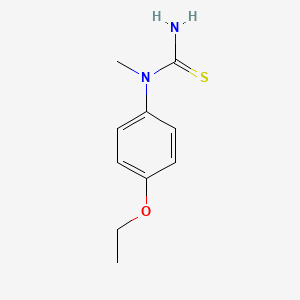

N-(4-Ethoxyphenyl)-N-methylthiourea

Description

Properties

CAS No. |

73901-52-7 |

|---|---|

Molecular Formula |

C10H14N2OS |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-1-methylthiourea |

InChI |

InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14) |

InChI Key |

IUBZTOYZICKXST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 4-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyaniline+Methyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

N-(4-Ethoxyphenyl)-N-methylthiourea has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiocarbonyl group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

1-Benzoyl-3-(4-hydroxyphenyl)thiourea () :

This derivative features a benzoyl group and a 4-hydroxyphenyl substituent. Its syn–anti configuration around the thiourea core is common in benzoylthioureas, with bond lengths and angles consistent with standard thiourea derivatives. Compared to N-(4-ethoxyphenyl)-N-methylthiourea, the hydroxyl group increases polarity but reduces lipophilicity .1-Benzoyl-3-(4-n-butylphenyl)thiourea () :

The n-butylphenyl group introduces significant steric bulk, which may hinder molecular packing and reduce crystallinity. In contrast, the ethoxyphenyl group in the target compound balances moderate bulk with electron-donating effects .N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea () :

The chloro and methoxy substituents in this compound enhance electronic diversity. The ethoxy group here parallels that in the target compound, suggesting similar conformational stability .

Physicochemical Properties

Spectroscopic and Analytical Data

IR and NMR Trends :

- The ethoxy group (–OCH₂CH₃) would show characteristic C–O stretching (~1250 cm⁻¹) and alkyl C–H stretches (~2900 cm⁻¹) in IR .

- In ¹H NMR, the ethoxy group’s methylene protons would resonate as a quartet (δ ~3.5–4.0 ppm), while the methyl group on thiourea would appear as a singlet (δ ~3.0–3.3 ppm) .

- Comparison with N-Methyl-N-(Phenyl)amino Thioureas (): Methyl groups adjacent to the thiourea core result in distinct ¹³C NMR signals (δ ~35–40 ppm for N–CH₃), a feature shared with the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.